2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is an organic compound with the molecular formula C13H18O2. It is also known as methyl 2-(4-tert-butylphenyl)acetate. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules.
Pharmacokinetics
Its logp value of 365 suggests that it is lipophilic in nature, which could influence its absorption and distribution within the body.
Result of Action
The primary result of the action of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The efficacy and stability of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate, like many other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can remain stable and effective under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester typically involves the esterification of 2-(4-tert-butylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(4-tert-Butylphenyl)acetic acid+MethanolAcid Catalyst2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions further improves the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 2-(4-tert-butylphenyl)acetic acid.
Reduction: Formation of 2-(4-tert-butylphenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-tert-butylphenyl)acetate
- Benzoic acid 2-tert-butyl-4-methyl-phenyl ester
- tert-Butyl 4-((2-hydroxyphenyl)(phenyl)methyl)-1-piperazinecarboxylate
Uniqueness
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(4-tert-butylphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-9-12(10-8-11)15(4,5)13(16)17-6/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQRFTBOTSBMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619558 |
Source
|
Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157444-69-4 |
Source
|
Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.